Antibacterial agent 103
Description
Antibacterial Agent 103 is a semisynthetic hybrid conjugate derived from the rifamycin scaffold and tobramycin, linked via a triazole bridge using click chemistry . Rifamycins target bacterial RNA polymerase (RNAP), inhibiting transcription, while tobramycin, an aminoglycoside, disrupts protein synthesis by binding to the 30S ribosomal subunit. This dual mechanism aims to enhance efficacy against resistant Gram-negative pathogens, particularly Pseudomonas aeruginosa and Streptococcus pneumoniae, by overcoming resistance mechanisms such as efflux pumps and enzymatic inactivation .
Properties
Molecular Formula |
C35H64N6O5S |
|---|---|
Molecular Weight |
681.0 g/mol |
IUPAC Name |
N-[(2S)-6-amino-1-[[(2S)-6-amino-1-[(2-amino-2-oxoethyl)-benzylsulfonylamino]hexan-2-yl]amino]-1-oxohexan-2-yl]tetradecanamide |
InChI |
InChI=1S/C35H64N6O5S/c1-2-3-4-5-6-7-8-9-10-11-15-24-34(43)40-32(23-17-19-26-37)35(44)39-31(22-16-18-25-36)27-41(28-33(38)42)47(45,46)29-30-20-13-12-14-21-30/h12-14,20-21,31-32H,2-11,15-19,22-29,36-37H2,1H3,(H2,38,42)(H,39,44)(H,40,43)/t31-,32-/m0/s1 |
InChI Key |
TYTIRKHUFHUKGR-ACHIHNKUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)CN(CC(=O)N)S(=O)(=O)CC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCCN)CN(CC(=O)N)S(=O)(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 103 typically involves a multi-step chemical process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the antibacterial activity of the compound. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical bonds.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve consistent results. The industrial production also involves purification steps, including crystallization and filtration, to remove any impurities and ensure the compound meets the required standards.
Chemical Reactions Analysis
Types of Reactions: Antibacterial Agent 103 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, leading to the formation of reduced derivatives.
Substitution: In this reaction, one functional group in the molecule is replaced by another, which can alter the compound’s properties and enhance its antibacterial activity.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications. These derivatives are often tested for their efficacy in inhibiting bacterial growth and their potential use in different fields.
Scientific Research Applications
Antibacterial Agent 103 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial action and to develop new antibacterial agents.
Biology: Researchers use it to investigate the effects of antibacterial compounds on bacterial cells and to study the development of bacterial resistance.
Medicine: The compound is tested for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: It is used in the formulation of antibacterial coatings, disinfectants, and other products designed to prevent bacterial contamination.
Mechanism of Action
The mechanism of action of Antibacterial Agent 103 involves disrupting the bacterial cell wall or membrane, leading to cell lysis and death. The compound targets specific proteins and enzymes essential for bacterial survival, inhibiting their function and preventing the bacteria from replicating. This multi-target approach reduces the likelihood of bacteria developing resistance to the compound.
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Features of Antibacterial Agent 103 and Analogous Compounds
Data inferred from structurally similar hybrids (e.g., Compound 101).
Mechanistic Advantages and Limitations
- Dual Targeting: Agent 103 combines RNAP inhibition (rifamycin) and ribosomal disruption (tobramycin), reducing the likelihood of resistance compared to monotherapy .
- Resistance Mitigation: Unlike tobramycin, which is vulnerable to enzymatic inactivation, Agent 103’s hybrid structure may evade common resistance mechanisms in P. aeruginosa .
Efficacy Against Resistant Strains
- Gram-Negative Pathogens: Agent 103 demonstrates activity against P. aeruginosa mutants resistant to doxycycline and chloramphenicol, a critical advantage in nosocomial infections .
- Gram-Positive Activity : While rifamycins like rifampicin excel against Staphylococcus aureus, Agent 103’s tobramycin moiety extends its utility to S. pneumoniae, albeit with less potency than specialized Gram-positive agents .
Q & A
Q. Table 1. Key Parameters for In Vitro Testing of this compound
| Parameter | Recommended Value | Source |
|---|---|---|
| Inoculum Size | 5 × 10⁵ CFU/mL | CLSI |
| Incubation Time | 18–24 hours (aerobic) | |
| Control Strains | S. aureus ATCC 29213, E. coli ATCC 25922 |
Q. Table 2. WHO Priority Pathogens for Efficacy Assessment
| Priority Level | Example Pathogens | Relevance to 103 |
|---|---|---|
| Critical | Acinetobacter baumannii CR | Resistance reversal |
| High | Enterococcus faecium VRE | Spectrum expansion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
